molecular formula C10H11NO4 B14550908 5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 61874-87-1

5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B14550908
CAS No.: 61874-87-1
M. Wt: 209.20 g/mol
InChI Key: MGBICKKKIHRRNX-UHFFFAOYSA-N
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Description

5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a hydroxyphenoxy group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxyphenol with an appropriate oxazolidinone precursor. One common method is the nucleophilic substitution reaction, where 3-hydroxyphenol reacts with a halomethyl oxazolidinone under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methylphenoxy)methyl]-1,3-oxazolidin-2-one
  • 5-[(3-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one

Comparison

Compared to its analogs, 5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the hydroxy group, which enhances its reactivity and potential biological activity. The hydroxy group allows for additional hydrogen bonding interactions, which can improve its binding affinity to molecular targets .

Properties

CAS No.

61874-87-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-[(3-hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO4/c12-7-2-1-3-8(4-7)14-6-9-5-11-10(13)15-9/h1-4,9,12H,5-6H2,(H,11,13)

InChI Key

MGBICKKKIHRRNX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)COC2=CC=CC(=C2)O

Origin of Product

United States

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